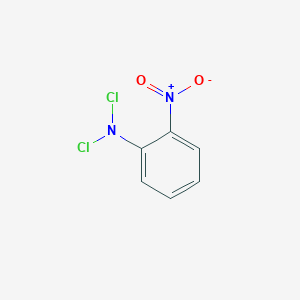
N,N-dichloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dichloro-2-nitroaniline: is an organic compound with the molecular formula C6H4Cl2N2O2 . It is a derivative of aniline, where the amino group is substituted with two chlorine atoms and a nitro group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nitration and Chlorination: One common method involves the nitration of aniline to form 2-nitroaniline, followed by chlorination to introduce the chlorine atoms. This process typically requires the use of nitric acid and hydrochloric acid under controlled conditions.
Substitution Reactions: Another method involves the substitution of chlorine atoms in 2-nitroaniline using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of N,N-dichloro-2-nitroaniline often involves the reaction of 2,4,5-trichloronitrobenzene with ammonia in a solvent inert to ammonia at elevated temperatures (150-220°C) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dichloro-2-nitroaniline can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.
Reduction: Reduction of this compound typically leads to the formation of corresponding amines or anilines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or anilines.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
N,N-dichloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dichloro-2-nitroaniline involves its interaction with molecular targets through its nitro and chl
Properties
CAS No. |
59483-70-4 |
|---|---|
Molecular Formula |
C6H4Cl2N2O2 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
N,N-dichloro-2-nitroaniline |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-9(8)5-3-1-2-4-6(5)10(11)12/h1-4H |
InChI Key |
BSUFVRGLMWXUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


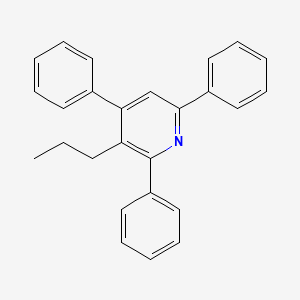
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
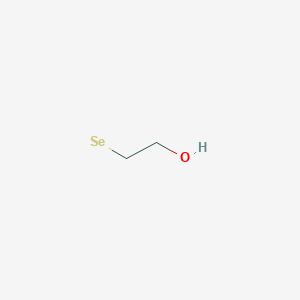
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
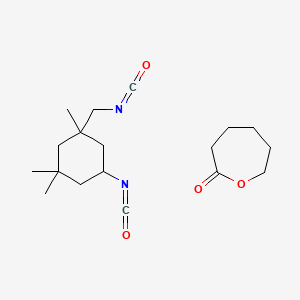

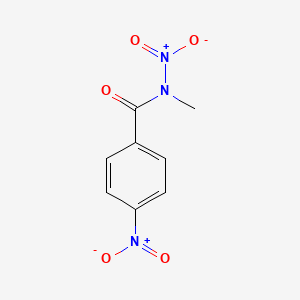
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
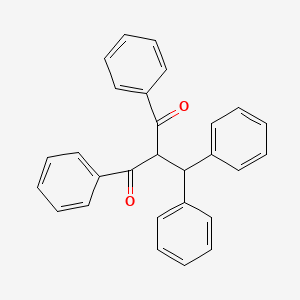
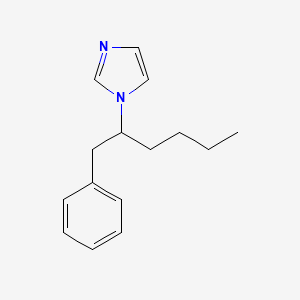
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
